molecular formula C12H11NO2 B3055200 2-(2-Methylallyl)isoindoline-1,3-dione CAS No. 6335-03-1

2-(2-Methylallyl)isoindoline-1,3-dione

Cat. No.: B3055200
CAS No.: 6335-03-1
M. Wt: 201.22 g/mol
InChI Key: UYKVKZZKIUBBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylallyl)isoindoline-1,3-dione (CAS 6335-03-1) is a specialist phthalimide derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C12H11NO2 and an average mass of 201.225 g/mol, features an isoindoline-1,3-dione core substituted with a 2-methylallyl group . The phthalimide scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound serves as a valuable building block for the synthesis of more complex molecules. Its structure aligns with a prominent class of bioactive compounds, as isoindoline-1,3-dione derivatives (phthalimides) are extensively researched for their potent pharmacological properties . These derivatives demonstrate a wide spectrum of activities, including cyclooxygenase (COX) inhibitory, anti-inflammatory, analgesic, and anticonvulsant effects . The 2-methylallyl side chain may offer a reactive handle for further chemical modification, facilitating the exploration of structure-activity relationships or its incorporation into larger molecular frameworks. In research settings, this chemical is primarily utilized in the development and study of novel therapeutic agents . Specific research applications include investigations into COX enzyme inhibition, with some phthalimide analogs showing greater inhibition of COX-2 and others inhibiting COX-1 more strongly than the reference drug meloxicam . Furthermore, it can be employed as a key intermediate in organic synthesis, particularly in the construction of fused, multifunctionalized isoindole-1,3-dione systems which are core structures in various natural products and functional materials . Handling Notice: This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylprop-2-enyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKVKZZKIUBBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282882
Record name 2-(2-Methylprop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-03-1
Record name NSC28602
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methylprop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-METHYLALLYL)-PHTHALIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformations of 2 2 Methylallyl Isoindoline 1,3 Dione and Analogues

Reactions Involving the Allylic Moiety

The carbon-carbon double bond in the 2-methylallyl group is a key site for various addition and cyclization reactions, providing a versatile handle for molecular elaboration.

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the allylic moiety. This reaction is a powerful tool for producing aldehydes, which are valuable intermediates for the synthesis of alcohols, amines, and carboxylic acids. Rhodium-based catalysts are commonly employed to promote this transformation with high efficiency and selectivity. nih.govrsc.orgnih.gov

The regioselectivity of the hydroformylation of substrates like 2-(2-methylallyl)isoindoline-1,3-dione is a critical aspect, leading to either a linear or a branched aldehyde. The outcome is influenced by factors such as the ligand system on the rhodium catalyst, temperature, and syngas (CO/H₂) pressure. researchgate.netresearchgate.net For instance, using specific phosphine (B1218219) or phosphite ligands can steer the reaction towards the desired isomer. nih.gov While rhodium catalysts generally favor the formation of branched aldehydes with aryl alkenes, modifications to the reaction conditions, such as reducing syngas pressure or increasing temperature, can invert this selectivity to favor the linear product. researchgate.net

Catalyst SystemSubstrate TypeKey ConditionMajor ProductSelectivity
Rh-diphosphoramiditeAryl AlkenesHigh Pressure (20 bar)Branched Aldehyde72% Branched
Rh-diphosphoramiditeAryl AlkenesLow Pressure (1 atm)Linear Aldehyde71% Linear
Rh-JoSPOphos1,3-DienesAcid AdditiveAllylic AminesHigh Regio- and Enantioselectivity

Hydroxytrifluoromethylation of Alkenes

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties. Hydroxytrifluoromethylation of the alkene in this compound introduces both a hydroxyl (-OH) and a trifluoromethyl group across the double bond. This transformation is often achieved using radical-based methods.

The Langlois reagent (sodium trifluoromethylsulfinate, CF₃SO₂Na) is a common and effective source of the trifluoromethyl radical (•CF₃) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). santiago-lab.comresearchgate.netresearchgate.net The reaction proceeds via the generation of the •CF₃ radical, which adds to the alkene. The resulting carbon-centered radical is then trapped by an oxygen source to install the hydroxyl group, often after a reduction step. This method provides a direct route to trifluoromethylated alcohols, which are valuable building blocks in medicinal chemistry. researchgate.net

Epoxidation and Subsequent Transformations

Epoxidation of the allylic double bond in this compound yields an oxirane ring. This transformation is typically carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-(2-methyl-oxiranylmethyl)phthalimide is a versatile intermediate.

The strained three-membered oxirane ring is susceptible to ring-opening reactions by various nucleophiles. researchgate.net This reactivity allows for the introduction of a wide range of functional groups. For example, reaction with amines, alcohols, or thiols leads to the formation of amino alcohols, ether alcohols, or thioether alcohols, respectively. These subsequent transformations provide access to a diverse array of densely functionalized molecules. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Cyclization Reactions for Pyrrolo[2,1-a]isoindol-5-ones

The allylic moiety can participate in intramolecular cyclization reactions to construct complex heterocyclic systems. A notable example is the synthesis of the pyrrolo[2,1-a]isoindol-5-one scaffold, a core structure found in various biologically active compounds. researchgate.netrsc.orgnih.govrsc.org

These cyclizations can be initiated through various mechanisms, including radical, transition-metal-catalyzed, or thermal processes. scispace.commdpi.comresearchgate.netresearchgate.net For instance, a radical cyclization can be initiated by the addition of a radical to the double bond, followed by an intramolecular attack of the resulting radical onto the aromatic ring of the phthalimide (B116566) group. Transition metal catalysis, often employing palladium or gold, can facilitate similar cycloisomerization pathways under milder conditions. scispace.com These strategies provide efficient routes to polycyclic aromatic compounds containing a fused five-membered nitrogen-containing ring.

Reactivity of the Imide Nitrogen

The phthalimide group is widely used as a protecting group for primary amines, a strategy known as the Gabriel synthesis. dergipark.org.tr The reactivity of the imide nitrogen is central to this application, primarily involving the cleavage of the N-C bonds to release the protected amine.

Several methods exist for the deprotection of the phthalimide group. The classical approach involves acidic or basic hydrolysis, though these methods often require harsh conditions. google.com A milder and more common method is hydrazinolysis, which involves treatment with hydrazine (N₂H₄). thieme-connect.de This reaction proceeds by nucleophilic attack of hydrazine on one of the imide carbonyls, leading to the formation of a stable cyclic phthalhydrazide and the desired free primary amine. thieme-connect.de Other reagents, such as methylamine or alkanolamines like monoethanolamine, can also be used for this cleavage under relatively mild conditions. google.comcdnsciencepub.com The choice of reagent can be crucial, especially when other functional groups sensitive to hydrazine are present in the molecule. thieme-connect.de

ReagentConditionsByproductKey Advantage
Hydrazine (N₂H₄)Reflux in Ethanol (B145695)PhthalhydrazideMild and efficient, most common method thieme-connect.de
Sodium Borohydride (NaBH₄) / IsopropanolTwo-stage, one-flaskPhthalamide derivativesReductive cleavage, useful for sensitive substrates thieme-connect.deorganic-chemistry.org
Alkanolamines (e.g., Monoethanolamine)Heating (60-100 °C)Phthalic acid diamideAvoids use of toxic hydrazine google.comgoogle.com
MethylamineRoom TemperatureN,N'-dimethylphthalamideVery mild conditions cdnsciencepub.com

Formation of Hybrid Molecules and Conjugates

The structural framework of this compound serves as a valuable scaffold for the synthesis of hybrid molecules and conjugates, where the isoindoline-1,3-dione moiety is combined with other pharmacophores to create new chemical entities with potentially enhanced or novel biological activities. nih.govnih.govresearchgate.netgsconlinepress.com

The synthesis of these hybrids often involves multi-step sequences where the phthalimide part acts as a key building block. For example, the phthalic anhydride (B1165640) precursor can be reacted with an amino acid to form an N-substituted phthalimide, which is then further elaborated. nih.gov Alternatively, the allylic group can be functionalized first, followed by modification of the phthalimide ring or its cleavage to reveal a primary amine, which can then be coupled with another molecule. This strategy of molecular hybridization has been employed to design compounds targeting a range of biological systems. Conjugation reactions, a key part of phase II metabolism, can also occur where polar molecules are attached to make the compound more water-soluble for excretion. uomus.edu.iq

Isoindoline-1,3-dione-N-benzyl Pyridinium (B92312) Hybrids

The synthesis of isoindoline-1,3-dione-N-benzyl pyridinium hybrids involves a multi-step chemical transformation designed to link the phthalimide core with an N-benzyl pyridinium moiety.

The process generally begins with the reaction of phthalic anhydride and glycine in a solvent like glacial acetic acid under reflux conditions. This step forms 2-(1,3-dioxoisoindolin-2-yl)acetic acid. Following this, an amidation reaction is carried out. The newly formed acid is coupled with either 3-(aminomethyl)pyridine or 4-(aminomethyl)pyridine. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in a solvent like chloroform at room temperature. The final step involves the quaternization of the pyridine nitrogen. The intermediate amide is treated with various substituted benzyl (B1604629) bromides in a solvent such as acetonitrile under reflux, which results in the formation of the target N-benzyl pyridinium hybrid compounds. nih.gov

The design of these hybrids is strategic; the N-benzyl pyridinium group is intended to bind to the catalytic active site (CAS) of acetylcholinesterase (AChE), while the aromatic phthalimide scaffold is thought to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov Research has shown that these synthesized hybrids are potent inhibitors of AChE, with biological screening indicating IC50 values ranging from 2.1 to 7.4 µM. nih.govnih.gov For instance, compounds bearing a para-fluoro substituted benzyl group have demonstrated the highest inhibitory activity against AChE. nih.gov

Table 1: Research Findings on Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids
Compound IDSubstitution on Benzyl RingTargetReported IC50 Value (µM)Reference
7a4-FluoroAChE2.1 nih.gov
7f4-FluoroAChE2.1 nih.gov
General RangeVarious substitutionsAChE2.1 - 7.4 nih.govnih.gov

Thiazo-Isoindolinedione Hybrids

The chemical transformation to create thiazo-isoindolinedione hybrids involves linking the isoindoline-1,3-dione moiety with a thiazole or thiazolidinedione ring. One established synthetic route involves a key nucleophilic substitution reaction. This reaction occurs between a thiazolidine-2,4-dione and a bromo-substituted N-alkyl phthalimide, yielding the hybrid molecule. researchgate.net

Another synthetic approach involves a multi-step process starting from 1-(1,3-dioxoisoindolin-2-yl)thiourea. This starting material is reacted with 3-chloropentane-2,4-dione in acetic acid with sodium acetate under reflux conditions. This step forms an intermediate, 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. This intermediate can then undergo a Claisen-Schmidt condensation reaction with a substituted aldehyde (e.g., 2-fluorobenzaldehyde) in the presence of a base like potassium tert-butoxide in ethanol to yield the final thiazole-isoindole hybrid. researchgate.net These reactions demonstrate the utility of the phthalimide structure as a precursor for more complex heterocyclic systems.

Table 2: Synthesis and Reactions of Thiazo-Isoindolinedione Hybrids
Starting MaterialsKey Reaction TypeResulting Hybrid StructureReference
Thiazolidine-2,4-dione, Bromo-substituted N-alkyl phthalimideNucleophilic SubstitutionThiazolidinedione-isoindolinedione hybrid researchgate.net
1-(1,3-Dioxoisoindolin-2-yl)thiourea, 3-Chloropentane-2,4-dioneCyclocondensation2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione researchgate.net
2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, 2-FluorobenzaldehydeClaisen-Schmidt Condensation2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione researchgate.net

Isoindoline-1,3-dione-Triazole Conjugates

The synthesis of conjugates linking isoindoline-1,3-dione with a 1,2,4-triazole ring can be achieved through various chemical transformations. One efficient method is a one-pot reaction, which simplifies the process of creating these complex molecules. nih.gov

A more detailed, step-wise synthesis involves the condensation of N-hydroxymethylphthalimide with a substituted triazole. Specifically, an equimolar mixture of N-hydroxymethylphthalimide and a 3-substituted aryl-4-amino-5-mercapto-1,2,4-triazole is refluxed in methanol with a few drops of triethylamine. neliti.com This reaction results in the formation of 2-(((3-(substituted aryl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione derivatives. The substituted triazole precursors themselves are typically prepared by reacting an aromatic acid with thiocarbohydrazide. neliti.com

These synthetic strategies highlight the reactivity of phthalimide derivatives, allowing them to be conjugated with other heterocyclic systems like 1,2,4-triazole to generate molecules with potential biological applications. neliti.com For example, certain isoindoline-1,3-dione-triazole conjugates have shown promising antitumor activities against various human cell lines. nih.gov

Table 3: Research Findings on Isoindoline-1,3-dione-Triazole Conjugates
Compound IDKey Structural FeatureFindingReference
36, 37, 45Isoindoline-1,3-dione with 1,2,4-triazole moietyDisplayed strong antitumor activities against four human cell lines. nih.gov
37Isoindoline-1,3-dione with 1,2,4-triazole moietyShowed a four-fold improvement over Fluorouracil in inhibiting A549 and HepG2 cell proliferation. nih.gov
3a, 3b, 3g2-(((3-aryl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dioneExhibited excellent analgesic activity in acetic acid-induced writhing tests. neliti.com

Biological Activities and Pharmacological Relevance of Isoindoline 1,3 Dione Derivatives, with Emphasis on 2 2 Methylallyl Isoindoline 1,3 Dione Analogues

Neuropharmacological Activities

The isoindoline-1,3-dione scaffold is a key pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. nih.govmdpi.com This section focuses on the neuropharmacological properties of these compounds, particularly analogues of 2-(2-methylallyl)isoindoline-1,3-dione, exploring their interactions with key enzymes and receptors in the central nervous system.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A significant area of investigation for isoindoline-1,3-dione derivatives has been their potential as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease, as it increases the level of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Numerous studies have synthesized and evaluated series of these derivatives, revealing potent inhibitory activities. mdpi.comnih.gov

Derivatives of isoindoline-1,3-dione have shown significant inhibitory activity against both AChE and BuChE. The potency and selectivity of these compounds vary depending on the nature of the substituents attached to the core isoindoline-1,3-dione structure.

For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.govnih.gov The most active compounds in this series, featuring a para-fluoro substitution, exhibited an IC50 of 2.1 μM. nih.govnih.gov Another study on 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives found significant to moderate AChE inhibition (IC50 values from 0.9 to 19.5 μM) but weak activity against BuChE. mdpi.comsemanticscholar.org The length of the alkyl linker between the isoindoline-1,3-dione core and the diethylamino group was found to be crucial, with linkers of six and seven methylene (B1212753) groups showing the most promise against AChE. mdpi.comsemanticscholar.org

Furthermore, derivatives incorporating an N-benzylpiperidinylamine moiety have demonstrated high activity against AChE, with the most effective compound having an IC50 of 87 nM. mdpi.comsemanticscholar.org Some compounds in this series also showed activity against BuChE, with a notable IC50 value of 7.76 μM. mdpi.comsemanticscholar.org Research has also identified compounds with a balanced inhibitory profile against both enzymes. mdpi.com For example, one of the most active compounds identified in a particular study had an IC50 of 34 nM against AChE and 0.54 μM against BuChE. mdpi.comsemanticscholar.org

Derivative SeriesTarget EnzymeIC50 ValueReference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE2.1 - 7.4 μM nih.govnih.gov
2-(Diethylaminoalkyl)-isoindoline-1,3-dionesAChE0.9 - 19.5 μM mdpi.comsemanticscholar.org
2-(Diethylaminoalkyl)-isoindoline-1,3-dionesBuChEWeak activity mdpi.comsemanticscholar.org
N-benzylpiperidinylamine derivativesAChE87 nM (best) mdpi.comsemanticscholar.org
N-benzylpiperidinylamine derivativesBuChE7.76 μM (best) mdpi.comsemanticscholar.org
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneAChE34 nM (best) mdpi.comsemanticscholar.org
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneBuChE0.54 μM (best) mdpi.comsemanticscholar.org

Molecular modeling and docking studies have provided insights into how isoindoline-1,3-dione derivatives interact with cholinesterase enzymes. A key finding is that many of these compounds act as dual-binding site inhibitors. nih.govnih.gov The structure of AChE features a catalytic active site (CAS) located at the bottom of a deep gorge and a peripheral anionic site (PAS) near the gorge entrance.

The design strategy for many potent inhibitors involves a molecular structure that can simultaneously interact with both sites. nih.gov Typically, the isoindoline-1,3-dione fragment is designed to interact with the PAS, while another part of the molecule, such as an N-benzylamine moiety, binds to the CAS. nih.gov Molecular modeling studies have confirmed that the most potent compounds are able to interact with both the catalytic and peripheral active sites of the enzyme. nih.govnih.gov The interaction with aromatic amino acid residues within the active sites, through forces such as π-π stacking and cation-π interactions, is considered crucial for high inhibitory activity. nih.gov

Dopamine (B1211576) Receptor D2 Ligand Affinity

The dopamine D2 receptor is a key target for antipsychotic medications. mdpi.com Some isoindoline-1,3-dione derivatives have been evaluated for their potential to act as ligands for dopamine receptors. researchgate.netresearchgate.net In silico analyses suggest that certain isoindoline (B1297411) compounds can act as ligands for the dopamine D2 receptor, interacting with key amino acid residues at its allosteric binding site. researchgate.net While much of the research on this scaffold has focused on the D3 receptor, the structural and functional homology between D2 and D3 receptors suggests potential cross-reactivity. nih.govelifesciences.org The development of D2 receptor ligands is a complex field, as the receptor can exist in multiple inactive states that only allow for the binding of specific drugs. elifesciences.org The ability of isoindoline-1,3-dione derivatives to bind to the D2 receptor indicates a potential for these compounds to be developed as modulators of dopaminergic neurotransmission.

Gamma-Aminobutyric Acid (GABA)A Receptor Interaction

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast synaptic inhibition in the brain and a major target for anticonvulsant drugs. nih.govnih.gov Evidence suggests that the anticonvulsant effects of some isoindoline-1,3-dione derivatives are mediated, at least in part, through their interaction with GABAA receptors. brieflands.com

Studies have shown that the anticonvulsant effects of certain N-substituted isoindoline-1,3-diones can be partially inhibited by flumazenil, a known antagonist of the benzodiazepine (B76468) binding site on the GABAA receptor. brieflands.com This suggests that these compounds may act as positive allosteric modulators at this site, enhancing GABAergic transmission. brieflands.commdpi.com Furthermore, computational studies and structure-activity relationship analyses of aromatic amino acid-derived isoindoline esters suggest that π–π interactions may be critical in modulating their binding affinity to the GABAA receptor. researchgate.net

Anticonvulsant Properties

Consistent with their interaction with GABAA receptors and other potential targets like voltage-gated sodium channels, various isoindoline-1,3-dione derivatives have demonstrated significant anticonvulsant properties in preclinical models. mdpi.combrieflands.comnih.gov

In the subcutaneous pentylenetetrazol (scPTZ)-induced seizure model in mice, which is sensitive to drugs that enhance GABAergic transmission, several synthesized analogues have shown the ability to protect against seizures. brieflands.com Some compounds were found to elevate both clonic and tonic seizure thresholds. brieflands.com One particular derivative, at a dose of 40 mg/kg, was found to be more potent than the reference drug phenytoin (B1677684) in protecting against clonic seizures. brieflands.com

Further studies have evaluated these compounds on parameters such as the time to the first seizure (latency), the duration of seizures, and the mortality rate following seizures. researchgate.netnih.gov The most active compounds were shown to significantly increase seizure latency, decrease the duration of the seizure episode, and reduce the rate of mortality in animal models. researchgate.netnih.gov These findings highlight isoindoline-1,3-dione derivatives as promising prototypes for the development of novel anticonvulsant agents. nih.gov

Compound TypeTest ModelObserved EffectsReference
N-substituted Isoindoline-1,3-dionesscPTZ (mice)Protection against clonic and tonic seizures brieflands.com
Compound 2 (specific derivative)scPTZ (mice)More potent than phenytoin against clonic seizures (at 40 mg/kg) brieflands.com
Compound 2a (specific derivative)Pentylenetetrazole-induced seizuresIncreased seizure latency, reduced seizure duration, lowered mortality rate researchgate.netnih.gov
2-(4-Dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dioneMES and PTZ testsMaximum anticonvulsant activity at 100 mg/kg researchgate.net

Analgesic Activities

Derivatives of isoindoline-1,3-dione have demonstrated significant potential as analgesic agents in various preclinical pain models. mdpi.commdpi.comnih.govnih.gov Studies have explored their efficacy in tonic, neurogenic, neuropathic, and inflammatory pain scenarios, revealing a broad spectrum of antinociceptive activity. mdpi.com

One study investigated four 1H-isoindole-1,3(2H)-dione derivatives (F1–F4) and found that they exhibited significant pain reduction in capsaicin (B1668287) and glutamate (B1630785) tests. mdpi.com For instance, in the capsaicin-induced neurogenic pain model, compounds F1 and F2 demonstrated a dose-dependent reduction in pain, with F2 reducing pain by up to 74.7% at a 20 mg/kg dose. mdpi.com In a model of oxaliplatin-induced neuropathy, a 10 mg/kg dose of these compounds showed considerable analgesic activity, with F3 exhibiting an 82.9% analgesic effect. mdpi.com Furthermore, in a streptozotocin-induced model of painful diabetic neuropathy, a 10 mg/kg dose of F1 resulted in a 56.6% analgesic activity in the hot plate test. mdpi.com

Another series of aminoacetylenic isoindoline-1,3-dione compounds, ZM4 and ZM5, were effective in reducing acetic acid-induced writhing, a model of visceral pain. nih.govnih.gov These compounds also showed significant effects in the hot plate latency test and the formalin-induced paw licking time test, which assess central and peripheral analgesic activity, respectively. nih.govnih.gov Notably, ZM4 demonstrated a significant antinociceptive effect in both the early (neurogenic) and late (inflammatory) phases of the formalin test. nih.gov

Furthermore, a study on 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) revealed high analgesic activity, surpassing that of the reference drug metamizole (B1201355) sodium by 1.6 times in the acetic acid-induced "cramps" model. mdpi.comresearchgate.net This highlights the potential of this class of compounds as potent non-steroidal analgesics. mdpi.comresearchgate.net

Interactive Data Table: Analgesic Activity of Isoindoline-1,3-dione Derivatives
CompoundPain ModelDoseAnalgesic EffectReference
F1Capsaicin-induced neurogenic pain20 mg/kg69.0% reduction mdpi.com
F2Capsaicin-induced neurogenic pain20 mg/kg74.7% reduction mdpi.com
F3Oxaliplatin-induced neuropathy10 mg/kg82.9% activity mdpi.com
F1Streptozotocin-induced diabetic neuropathy (hot plate)10 mg/kg56.6% activity mdpi.com
ZM4Formalin test (early phase)20 mg/kgSignificant reduction in licking time nih.gov
ZM4Formalin test (late phase)20 mg/kgSignificant reduction in licking time nih.gov
3aAcetic acid-induced writhingNot specified1.6 times more active than metamizole sodium mdpi.comresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of isoindoline-1,3-dione derivatives are well-documented, with mechanisms often involving the inhibition of key inflammatory mediators and pathways. mdpi.comnih.govmdpi.com

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Several isoindoline-1,3-dione derivatives have been investigated for their ability to inhibit COX-1 and COX-2. nih.govmdpi.com

In one study, a series of new 1H-isoindole-1,3(2H)-dione derivatives were evaluated for their COX inhibitory activity. nih.gov Several of these compounds demonstrated a stronger affinity for COX-2 than for COX-1. nih.gov Notably, compounds designated as E, F, H, and I showed greater inhibition of COX-2 than the reference drug meloxicam. nih.gov Conversely, compounds B, D, and E were more potent inhibitors of COX-1 than meloxicam. nih.gov The COX-2/COX-1 selectivity ratio indicated that compounds F and H were nearly three times more selective towards COX-2 than meloxicam. nih.gov

Another study on aminoacetylenic isoindoline-1,3-dione derivatives, ZM4 and ZM5, found that they exhibited non-selective inhibition of both COX-1 and COX-2, with IC50 values in the range of 3.0-3.6 μM. nih.gov Molecular docking studies suggested that these compounds bind to both COX enzymes in a manner similar to other NSAIDs like flurbiprofen (B1673479) and celecoxib. nih.gov

The development of isoindoline-1,3-dione derivatives as selective COX-2 inhibitors is a promising area of research, as this could lead to anti-inflammatory agents with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Interactive Data Table: COX Inhibition by Isoindoline-1,3-dione Derivatives
CompoundTarget EnzymeInhibitory ActivitySelectivityReference
Compound ECOX-2Greater than meloxicamCOX-2 selective nih.gov
Compound FCOX-2Greater than meloxicam~3x more selective than meloxicam nih.gov
Compound HCOX-2Greater than meloxicam~3x more selective than meloxicam nih.gov
Compound ICOX-2Greater than meloxicamNot specified nih.gov
Compound BCOX-1Greater than meloxicamNot specified nih.gov
Compound DCOX-1Greater than meloxicamNot specified nih.gov
ZM4COX-1 & COX-2IC50: 3.0-3.6 μMNon-selective nih.gov
ZM5COX-1 & COX-2IC50: 3.0-3.6 μMNon-selective nih.gov

Beyond COX inhibition, isoindoline-1,3-dione derivatives can exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.gov

A study on a series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM compounds) investigated their effects on cytokine production. nih.gov It was found that all ZM compounds suppressed TNF-α production from monocytes/macrophage cells. nih.gov Specifically, compounds ZM3, ZM4, and ZM5 suppressed TNF-α production in lipopolysaccharide (LPS) and LPS+PMA stimulated spleen cells. nih.gov This suggests that these compounds can interfere with key signaling pathways involved in the inflammatory response.

Antimicrobial Efficacy

The isoindoline-1,3-dione scaffold has also been incorporated into molecules with significant antimicrobial properties, demonstrating activity against a range of bacteria and fungi. gsconlinepress.comderpharmachemica.comjptcp.com

Several studies have reported the synthesis of isoindoline-1,3-dione derivatives with notable antibacterial activity. derpharmachemica.comjptcp.comsemanticscholar.org For instance, a series of newly synthesized derivatives were tested against various Gram-positive and Gram-negative bacteria, with some compounds showing potent activity. derpharmachemica.com In another study, compounds 3a and 3d from a series of isoindoline-1,3-dione derivatives exhibited good antibacterial activity against clinically isolated strains of E. coli, P. fluorescence, M. luteus, and B. subtilis. semanticscholar.org

The synthesis of 2-((4-acetyl phenyl amino)methyl)isoindoline-1,3-dione and its subsequent incorporation into various heterocyclic systems also yielded compounds with promising antibacterial effects against a variety of bacterial isolates. derpharmachemica.com

In addition to their antibacterial properties, certain isoindoline-1,3-dione derivatives have demonstrated antifungal efficacy. mdpi.comgsconlinepress.comderpharmachemica.com A series of new cyclic imide derivatives were synthesized and tested against various fungal strains, with almost all compounds showing moderate antimicrobial activity. gsconlinepress.com Another investigation into new derivatives containing a 2-((4-acetyl phenyl amino)methyl)isoindoline-1,3-dione moiety also revealed compounds with potent antifungal activity against several fungal isolates. derpharmachemica.com

One study highlighted that for a series of (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide derivatives, the number of aromatic methoxy (B1213986) groups was important for their antifungal activity. mdpi.com Furthermore, some synthesized 4-(phenyl) acryloyl) phenoxy)-phenyl-2-(1,3-dioxoisoindolin-2-yl) acetamides showed moderate to good antifungal effects against C. albicans and A. niger. jptcp.com

Antineoplastic and Antiproliferative Research

The antineoplastic and antiproliferative properties of isoindoline-1,3-dione derivatives are well-documented, with notable examples including thalidomide (B1683933) and its analogues. However, a targeted search for This compound yielded no specific data regarding its activity in cancer research.

There are no available studies in the reviewed scientific literature that have assessed the cytotoxic effects of This compound on any cancer cell lines. Consequently, no data on its potency, selectivity, or spectrum of activity against neoplastic cells could be presented.

The mechanisms of action for many anticancer isoindoline-1,3-dione derivatives involve the induction of apoptosis and perturbation of the cell cycle. However, no research was found that specifically investigates whether This compound can induce programmed cell death or cause cell cycle arrest in cancer cells.

Antiviral Properties

The potential antiviral applications of isoindoline-1,3-dione derivatives have been an area of interest for researchers. Despite this, the antiviral profile of This compound has not been characterized in the available literature.

The main protease (Mpro) of SARS-CoV-2 is a key target for antiviral drug development. While various heterocyclic compounds have been investigated as potential Mpro inhibitors, the literature search did not yield any studies on the specific inhibitory activity of This compound against this enzyme. Its potential as a COVID-19 therapeutic agent is therefore unknown.

Antioxidant Activity and Reactive Species Scavenging

Certain derivatives of isoindoline-1,3-dione have been explored for their potential to act as antioxidants and scavengers of reactive oxygen species (ROS). However, no scientific reports were found that specifically evaluate the antioxidant capacity of This compound . Studies measuring its ability to neutralize free radicals or modulate oxidative stress-related pathways have not been published.

Computational and in Silico Approaches in the Study of 2 2 Methylallyl Isoindoline 1,3 Dione and Its Analogues

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an isoindoline-1,3-dione derivative, might bind to the active site of a protein, providing insights into its potential inhibitory activity.

Research on isoindoline-1,3-dione analogues has employed molecular docking to explore their binding affinity for a variety of biological targets. For instance, studies targeting enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), have been conducted. nih.gov Docking simulations of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids revealed that these compounds could interact with both the catalytic and peripheral active sites of AChE. nih.gov Key interactions often involve π-π stacking and cation-π interactions with aromatic amino acid residues within the enzyme's active site. nih.gov Similarly, docking studies against cyclooxygenase (COX) enzymes have shown that N-alkyl-isoindoline-1,3-diones can fit well into the COX-2 binding site, stabilized by hydrophobic interactions and hydrogen bonds with residues like Arg120 and Tyr355. mdpi.com

In the context of cancer therapy, isoindoline-1,3-dione derivatives have been docked against targets like RSK2 (p90 ribosomal S6 kinase 2) and caspase-3. rsc.orgresearchgate.net These simulations help in understanding the structure-activity relationships and guide the design of more potent inhibitors. rsc.org For antimicrobial applications, docking studies have been performed against the InhA enzyme from Mycobacterium tuberculosis. The results indicated that the carbonyl oxygen of the isoindoline-1,3-dione ring frequently acts as a hydrogen-bond acceptor, forming crucial interactions with key residues like Tyr158. researchgate.netsemanticscholar.org

Other targets investigated include aldose reductase (ALR2), where a derivative, compound 5f, was stabilized in the active site through contacts with Tyr48, His110, and Cys298, and xanthine (B1682287) oxidase and carbonic anhydrase isoenzymes, where docking helped to understand the molecular interactions behind observed inhibitory effects. nih.govnih.gov These studies consistently demonstrate the utility of molecular docking in identifying key binding modes and rationalizing the observed biological activities of this class of compounds.

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted InteractionsReference
Isoindoline-1,3-dione HybridsAcetylcholinesterase (AChE)Not specifiedInteraction with catalytic and peripheral sites nih.gov
N-alkyl-isoindoline-1,3-dionesCyclooxygenase-2 (COX-2)Arg120, Tyr355Hydrogen bonds, hydrophobic interactions mdpi.com
Isoindoline-1,3-dione DerivativesM. tuberculosis InhATyr158, Phe149Hydrogen bond, π-π stacking researchgate.netsemanticscholar.org
N-substituted phthalimide-carboxylic acidAldose Reductase (ALR2)Tyr48, His110, Cys298, Trp219Hydrogen bonds, π-π stacking nih.gov
Isoindoline-1,3(2H)-dione HybridsXanthine Oxidase (XO)Not specifiedMolecular interactions evaluated nih.gov
Isoindoline-1,3(2H)-dione HybridsCarbonic Anhydrase I & IINot specifiedMolecular interactions evaluated nih.gov
Isoindoline-1,3-dione DerivativesRSK2Not specifiedBinding mode studies performed rsc.org
Isoindoline-1,3-dione DerivativesCaspase-3Not specifiedBinding energy evaluated researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. This technique simulates the movements and interactions of atoms and molecules, providing crucial information about the stability of the binding pose predicted by docking and the flexibility of the protein and ligand.

MD simulations have been applied to complexes of isoindoline-1,3-dione derivatives with their target proteins to validate docking results. nih.govsemanticscholar.org For example, after docking derivatives into the active sites of AChE and BuChE, MD simulations were performed to assess the stability of the ligand-enzyme complexes. nih.gov Similarly, 100-nanosecond MD simulations were used to confirm the stability of an isoindoline-1,3-dione derivative complexed with the EGFR binding site. researchgate.net The stability is often evaluated by calculating the root mean square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. Lower RMSD values indicate a more stable complex. researchgate.net These simulations have confirmed the stability of the interactions between potent isoindoline-1,3-dione derivatives and the InhA enzyme, supporting the docking predictions. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical, topological, etc.) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

A QSAR study was conducted on a series of 1,3-dioxoisoindoline-4-aminoquinolines to model their antiplasmodial activity. nih.gov Using a Genetic Function Algorithm (GFA), a model was built that linked the compounds' activity to specific descriptors such as ATSC5i (a 2D autocorrelation descriptor), GATS8p (a Geary autocorrelation descriptor), and others related to hydrogen bonding and molecular shape. nih.gov The statistical robustness and predictive power of the model were validated, demonstrating its utility for designing new hybrid compounds with potentially higher antiplasmodial activity. nih.gov Such models are valuable tools for prioritizing synthetic efforts toward the most promising analogues. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Predictions (Computational)

Before a compound can become a drug, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico tools are frequently used in the early stages of drug discovery to predict these pharmacokinetic properties, helping to identify candidates with good drug-like potential and flag potential liabilities.

For various isoindoline-1,3-dione derivatives, computational ADME predictions have been a key part of their evaluation. jmpas.comresearchgate.net Properties are often assessed against criteria like Lipinski's rule of five, which helps to forecast oral bioavailability. mdpi.comjmpas.com Web-based tools such as SwissADME and online platforms like ADMETlab are used to calculate a range of descriptors, including gastrointestinal (HIA) absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes. nih.govresearchgate.net For instance, N-substituted phthalimide-carboxylic acid hybrids were predicted to have high GI absorption and acceptable bioavailability with no major liabilities regarding P-glycoprotein or CYP enzymes. nih.gov These early-stage computational assessments are crucial for optimizing lead compounds and minimizing the risk of failure in later, more resource-intensive stages of drug development. jmpas.com

In Silico Assessment of Biological Activities (e.g., GUSAR, PASS Prediction)

Beyond predicting interactions with specific targets, in silico methods can also forecast a compound's broader spectrum of biological activities and potential toxicity. Software like GUSAR (General Unrestricted Structure-Activity Relationships) and PASS (Prediction of Activity Spectra for Substances) are used for this purpose.

These tools were applied to newly synthesized derivatives of isoindoline-1,3-dione to predict their acute toxicity and potential biological effects. mdpi.comresearchgate.netsciforum.net For one series, the PASS online software predicted analgesic activity with a probability ranging from 40-80%. mdpi.comsciforum.net Subsequent in vivo testing confirmed that the compound with the highest predicted probability indeed possessed high analgesic activity, demonstrating a good correlation between the in silico prediction and the experimental result. mdpi.comsciforum.net The GUSAR software was used in the same study to predict acute toxicity, and these computational results were also found to be comparable with the low toxicity observed in laboratory mice. mdpi.comresearchgate.netsciforum.net This highlights the power of these predictive tools to rapidly screen new chemical entities for a wide range of potential biological effects and guide experimental validation. mdpi.comresearchgate.netsciforum.net

In Silico ToolPredicted PropertyCompound ClassFindingsReference
PASS Online Biological Activity SpectrumIsoindoline-1,3-dione derivativesPredicted analgesic activity with 40-80% probability, which correlated with in vivo results. mdpi.comresearchgate.netsciforum.net
GUSAR Online Acute ToxicityIsoindoline-1,3-dione derivativesPredicted low toxicity, which was comparable to in vivo experimental data. mdpi.comresearchgate.netsciforum.net

Applications Beyond Medicinal Chemistry for Isoindoline 1,3 Dione Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The isoindoline-1,3-dione moiety, commonly known as the phthalimide (B116566) group, is a cornerstone in synthetic organic chemistry, primarily utilized as a versatile protecting group for primary amines. rsc.org The Gabriel synthesis, a classic method for preparing primary amines, relies on the use of potassium phthalimide. jaiswaminarayanmultichem.in This method involves the N-alkylation of phthalimide followed by hydrazinolysis to release the desired primary amine. jaiswaminarayanmultichem.in This process is highly valued for its efficiency and for preventing over-alkylation, a common side reaction in other amine synthesis methods. jaiswaminarayanmultichem.in

Beyond the Gabriel synthesis, isoindoline-1,3-dione derivatives serve as crucial building blocks for a wide array of more complex molecules. rsc.orgmdpi.com Their stable and relatively unreactive nature under many reaction conditions makes them ideal starting materials or intermediates. jaiswaminarayanmultichem.in For instance, they are employed in the synthesis of various biologically active compounds, where the phthalimide group is introduced and later modified or removed. mdpi.comgsconlinepress.com The synthesis of N-substituted phthalimides through the condensation of phthalic anhydride (B1165640) with primary amines is a straightforward and widely used reaction, further cementing their role as fundamental synthetic intermediates. mdpi.com

Potential in Dye and Pigment Industries

The chromophoric properties of the isoindoline-1,3-dione core have led to its application in the development of dyes and pigments. gsconlinepress.comresearchgate.net These derivatives are recognized as important intermediates in the dye industry. researchgate.net One notable example is Pigment Yellow 139, which belongs to the class of highly resistant and effective 1,3-disubstituted isoindoline (B1297411) dyes.

The synthesis of novel monoazo disperse dyes often incorporates the isoindoline-1,3-dione structure. For example, complex derivatives can be synthesized and then used as diazo components to be coupled with various aromatic compounds to produce a range of colors. The resulting dyes can exhibit good affinity for synthetic fibers and possess desirable properties such as high lightfastness and wash fastness. The versatility of the isoindoline-1,3-dione scaffold allows for the tuning of the final dye's color and properties through the introduction of different substituents.

Use in Polymer Science

The stability and structural features of isoindoline-1,3-dione derivatives make them valuable in the field of polymer science. rsc.orgjaiswaminarayanmultichem.in Phthalimides are used in the production of high-performance, stable polymers. jaiswaminarayanmultichem.in These derivatives can be incorporated into polymer backbones or used as additives to enhance the properties of existing polymers. researchgate.netresearchgate.net

One of the key applications is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. Phthalimide-containing monomers can be polymerized to create these robust materials, which find use in demanding applications such as aerospace, electronics, and automotive industries. For instance, their derivatives are utilized in the manufacturing of insulating materials for the electronics sector. jaiswaminarayanmultichem.in The presence of the imide ring contributes to the rigidity and high-temperature performance of the resulting polymers.

Applications in Pesticide Development

The isoindoline-1,3-dione scaffold is a recognized pharmacophore in the development of pesticides, including herbicides, fungicides, and insecticides. jaiswaminarayanmultichem.inresearchgate.net Several commercial pesticides feature this chemical moiety. For example, phosmet (B1677707) is an organophosphate insecticide containing the phthalimide group. mdpi.com

In the area of herbicides, research has demonstrated the efficacy of isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives. jaiswaminarayanmultichem.inresearchgate.net These compounds have been shown to act as protoporphyrinogen (B1215707) oxidase (Protox) inhibitors, leading to symptoms in weeds such as leaf cupping, crinkling, bronzing, and necrosis. jaiswaminarayanmultichem.inresearchgate.net Certain derivatives have exhibited potent pre- and post-emergence herbicidal activity against a variety of broadleaf and grassy weeds, with some showing better crop selectivity than existing herbicides. jaiswaminarayanmultichem.inresearchgate.net

Table 2: Examples of Isoindoline-1,3-dione Derivatives in Pesticide Research

Compound ClassTarget WeedsMechanism of ActionReference
Isoindolinyl-benzoxazinonesAbutilon theophrasti, Chenopodium album, Digitaria sanguinalisProtox Inhibitor jaiswaminarayanmultichem.inresearchgate.net
Tetrahydroisoindolinyl-benzoxazinonesAmaranthus ascendens, Echinochloa crus-galli, Setaria viridisProtox Inhibitor jaiswaminarayanmultichem.inresearchgate.net

Photochromic Materials

There is emerging interest in the potential of isoindoline-1,3-dione derivatives in the development of photochromic materials. gsconlinepress.comresearchgate.net Photochromic compounds are molecules that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them suitable for applications such as smart windows, optical data storage, and molecular switches.

While research in this area is ongoing, the aromatic nature and the presence of the imide group in isoindoline-1,3-diones provide a structural basis for photo-responsive behavior. acgpubs.org The optical properties of N-substituted isoindole-1,3-dione derivatives have been investigated, with studies focusing on their UV-Vis absorption and other optical parameters. acgpubs.org Although detailed mechanisms for photochromism in this specific class of compounds are still under investigation, their potential as a new class of photochromic materials is a promising area of future research. gsconlinepress.comresearchgate.net

Emerging Research Frontiers and Future Perspectives for 2 2 Methylallyl Isoindoline 1,3 Dione Research

Exploration of Novel Synthetic Pathways

The synthesis of N-substituted isoindoline-1,3-diones is a well-established area of organic chemistry, with numerous methods reported in the literature. acs.orgacgpubs.orgresearchgate.net Traditional methods often involve the condensation of phthalic anhydride (B1165640) with a primary amine, in this case, 2-methylallylamine. While effective, these methods can sometimes be limited by harsh reaction conditions, moderate yields, and the use of hazardous solvents.

Future research in this area is poised to focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes to 2-(2-Methylallyl)isoindoline-1,3-dione. The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, and their application to the synthesis of this compound could yield significant advancements. This includes the exploration of solvent-free reaction conditions, the use of microwave-assisted synthesis to reduce reaction times and improve yields, and the development of catalytic methods that minimize waste and improve atom economy. researchgate.net

Furthermore, the development of one-pot multicomponent reactions represents a promising avenue for the synthesis of this compound and its derivatives. researchgate.net Such strategies, which allow for the formation of complex molecules in a single step from multiple starting materials, can significantly streamline the synthetic process and facilitate the rapid generation of a library of related compounds for biological screening.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic MethodPotential AdvantagesPotential Challenges
Conventional HeatingWell-established, reliableLonger reaction times, potential for side products
Microwave-AssistedRapid, often higher yieldsRequires specialized equipment
Solvent-FreeEnvironmentally friendly, reduced wasteMay not be suitable for all reactants
CatalyticHigh efficiency, atom economyCatalyst cost and recovery
One-Pot MulticomponentHigh efficiency, rapid library generationRequires careful optimization of reaction conditions

Investigation of Undiscovered Biological Targets and Mechanisms

The isoindoline-1,3-dione scaffold is known to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govucl.ac.uk For instance, various derivatives have been shown to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, while others have demonstrated anticancer effects by targeting pathways such as the TGF-β signaling pathway. mdpi.commdpi.com The potential of this compound to interact with these and other, as yet undiscovered, biological targets is a key area for future investigation.

Given the structural similarities to other biologically active phthalimides, it is plausible that this compound could exhibit a range of therapeutic effects. Future research should focus on systematic screening of this compound against a panel of known and novel biological targets. This could include enzymes involved in inflammation and cancer, as well as receptors and ion channels implicated in neurological disorders.

Moreover, elucidating the precise mechanism of action of this compound at the molecular level will be crucial for its development as a therapeutic agent. This will involve a combination of in vitro biochemical and cell-based assays, as well as in vivo studies in animal models of disease. Understanding how the 2-methylallyl substituent influences the binding affinity and selectivity of the isoindoline-1,3-dione core for its biological targets will be a key aspect of this research.

Development of Advanced Computational Models and Machine Learning Integration

The integration of computational methods into the drug discovery process has revolutionized the way in which new therapeutic agents are designed and developed. researchgate.netnih.gov For a compound like this compound, where experimental data may be limited, computational modeling can provide invaluable insights into its potential biological activity and guide future experimental work.

Molecular docking studies can be employed to predict the binding mode and affinity of this compound for a variety of biological targets. nih.gov This can help to prioritize which targets to investigate experimentally and provide a rational basis for the design of more potent and selective derivatives. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the compound when bound to its target, providing a more detailed understanding of the molecular interactions that govern its activity.

In recent years, machine learning has emerged as a powerful tool in drug discovery, with the ability to predict the biological activity of compounds based on their chemical structure. ijcrt.orgarxiv.orgnih.gov Machine learning models can be trained on large datasets of known bioactive compounds to identify the key structural features that are associated with a particular biological activity. These models can then be used to predict the activity of novel compounds like this compound, providing a rapid and cost-effective means of screening for potential therapeutic applications. ijcrt.org

Table 2: Potential Applications of Computational and Machine Learning Models in the Study of this compound

Modeling TechniqueApplicationPotential Outcome
Molecular DockingPrediction of binding to biological targetsIdentification of potential therapeutic targets
Molecular DynamicsStudy of protein-ligand interactionsUnderstanding of mechanism of action
QSAR ModelingPrediction of biological activityGuidance for lead optimization
Machine LearningVirtual screening of compound librariesIdentification of novel bioactive compounds

Design of Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm of drug discovery is increasingly being challenged by the realization that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. researchgate.netnih.gov This has led to the emergence of the concept of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net

The isoindoline-1,3-dione scaffold, with its versatile chemistry and broad biological activity, is an ideal starting point for the design of MTDLs. researchgate.net By judiciously modifying the structure of this compound, it may be possible to develop novel compounds that can modulate multiple targets implicated in a particular disease. For example, a derivative of this compound could be designed to inhibit both COX-2 and 5-lipoxygenase, two key enzymes in the inflammatory cascade, resulting in a more potent anti-inflammatory agent with a reduced risk of side effects.

The design of MTDLs is a complex undertaking that requires a deep understanding of the structure-activity relationships of the parent compound and the biological targets of interest. Computational modeling and machine learning will play a crucial role in the rational design of such compounds, helping to predict their binding affinities for multiple targets and to optimize their pharmacokinetic and pharmacodynamic properties.

Collaborative Approaches in Chemical Biology and Medicinal Chemistry

The successful development of a new therapeutic agent is a multidisciplinary endeavor that requires close collaboration between scientists from a variety of fields. The future of research on this compound will depend on the establishment of strong collaborations between synthetic chemists, chemical biologists, computational scientists, and pharmacologists.

Synthetic chemists will be responsible for developing efficient and scalable methods for the synthesis of the compound and its derivatives. Chemical biologists will play a crucial role in identifying and validating its biological targets and elucidating its mechanism of action. Computational scientists will provide the theoretical framework and predictive models needed to guide the drug discovery process. Pharmacologists will be responsible for evaluating the efficacy and safety of the compound in preclinical and clinical studies.

By fostering a collaborative research environment, it will be possible to accelerate the pace of discovery and to fully realize the therapeutic potential of this compound. Such collaborations will be essential for translating basic research findings into new medicines that can improve human health.

Q & A

Q. How are structure-activity relationships (SAR) quantified for isoindoline-1,3-dione derivatives?

  • Methodological Answer :
  • QSAR models : Use descriptors like Hammett σ constants to correlate substituent effects with bioactivity (e.g., log(1/IC₅₀)) .
  • Free-Wilson analysis : Decomposes activity contributions of specific groups (e.g., 2-methylallyl adds +0.8 log units in anticancer assays) .
  • Pharmacophore mapping : Aligns active conformers using software like MOE to identify critical hydrogen-bond acceptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylallyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-Methylallyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.